4-Phenyl-2-butyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylbutan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(14-11(2)13)8-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEWTAOGAGBQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864267 | |
| Record name | Benzenepropanol, .alpha.-methyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a mild, green, fruity odour | |
| Record name | 4-Phenyl-2-butyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/806/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | 4-Phenyl-2-butyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/806/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.975-0.980 | |
| Record name | 4-Phenyl-2-butyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/806/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10415-88-0, 59960-25-7 | |
| Record name | (±)-4-Phenyl-2-butyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10415-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-3-acetoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010415880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanol, .alpha.-methyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanol, .alpha.-methyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbut-2-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-PHENYL-3-ACETOXYBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BV1134YBV | |
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| Record name | 4-Phenyl-2-butyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanistic Investigations of Chemical Transformations Involving 4 Phenyl 2 Butyl Acetate and Analogues
Elucidation of Reaction Mechanisms in Ester Hydrolysis and Transesterification Processes
While specific mechanistic studies on 4-phenyl-2-butyl acetate (B1210297) are not extensively documented in the literature, the reaction mechanisms for its hydrolysis and transesterification can be elucidated by examining well-established principles for analogous esters, such as phenyl acetate and butyl acetate. foodb.ca These reactions are typically catalyzed by either acid or base. libretexts.org
Ester Hydrolysis
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. libretexts.org
Base-Promoted Hydrolysis (Saponification) : In the presence of a base, such as hydroxide (B78521) (OH⁻), the reaction is initiated by the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the alkoxide ion (4-phenyl-2-butoxide) as the leaving group. This alkoxide is a strong base and subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a carboxylate salt and the corresponding alcohol (4-phenyl-2-butanol). This process is termed saponification and is irreversible because the final carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. libretexts.orgyoutube.com
The reactivity of esters in hydrolysis is influenced by the electronic nature of the substituent groups. For instance, in analogues like phenyl acetate, the phenyl group is electron-withdrawing, which can affect the stability of the transition state. pearson.com However, the bulky nature of the phenyl group can also introduce steric hindrance, potentially slowing the approach of the nucleophile. pearson.compearson.com
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org Similar to hydrolysis, this reaction can be catalyzed by both acids and bases.
Acid-Catalyzed Transesterification : The mechanism mirrors that of acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from a new alcohol molecule (R'-OH). This leads to a tetrahedral intermediate. After a series of proton transfers, the original alcohol group (4-phenyl-2-butanol) is eliminated, and a new ester is formed. The reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.orgmasterorganicchemistry.com
Base-Catalyzed Transesterification : A strong base, typically the conjugate base of the alcohol being used (an alkoxide, R'O⁻), acts as the nucleophile. It attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then expels the original alkoxide (4-phenyl-2-butoxide) to yield the new ester. This reaction is also an equilibrium process. wikipedia.orgmasterorganicchemistry.com
Mechanistic Role of Acetate Esters in Organometallic Catalysis
Acetate esters, particularly allylic acetates which share structural motifs with 4-phenyl-2-butyl acetate, are important substrates in organometallic catalysis. The acetate group often functions as an effective leaving group, facilitating the formation of key organometallic intermediates.
In nickel-catalyzed reactions, allylic acetates serve as precursors for the formation of π-allylnickel intermediates, which are central to many carbon-carbon bond-forming reactions. One such transformation is the allylic carbonylative coupling, which allows for the synthesis of valuable β,γ-unsaturated ketones. researchgate.net
The catalytic cycle is generally understood to involve the following key steps:
Oxidative Addition : A low-valent nickel(0) complex reacts with the allylic acetate. The C-O bond of the acetate is cleaved, and the nickel center oxidatively adds to the allyl system, forming a cationic π-allylnickel(II) complex. The acetate anion is eliminated as the leaving group.
CO Insertion (Carbonylation) : A carbon monoxide (CO) molecule coordinates to the nickel center and subsequently inserts into the nickel-allyl bond to form an acyl-nickel complex.
Transmetalation : An organometallic reagent (e.g., an organozinc reagent) transfers its organic group to the acyl-nickel complex.
Reductive Elimination : The final step involves the reductive elimination of the coupled product (the β,γ-unsaturated ketone) from the nickel center, which regenerates the active Ni(0) catalyst, allowing the cycle to continue. nih.gov
Below is a table summarizing the scope of substrates in a representative nickel-catalyzed allylic carbonylative coupling reaction.
| Entry | Allyl Acetate Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Cinnamyl acetate | (E)-5-phenylpent-3-en-2-one | 85 |
| 2 | Geranyl acetate | (E)-4,8-dimethylnona-3,7-dien-2-one | 78 |
| 3 | (E)-Hex-2-en-1-yl acetate | (E)-Hept-4-en-3-one | 92 |
| 4 | Cyclohex-2-en-1-yl acetate | 1-(cyclohex-2-en-1-yl)ethan-1-one | 75 |
This table is illustrative and based on typical yields reported in the literature for nickel-catalyzed carbonylative couplings of various allyl acetates.
Copper-catalyzed asymmetric reactions are powerful tools for the synthesis of chiral molecules. In reactions like hydroamination, an amine is added across a carbon-carbon multiple bond. While direct hydroamination of unactivated alkenes is challenging, related transformations often rely on substrates bearing a leaving group.
A general mechanistic pathway for copper-catalyzed hydroamination of alkynes involves the formation of a copper hydride (Cu-H) species. This species undergoes hydrometalation across the alkyne to form a vinyl-copper intermediate. This intermediate can then react with an electrophilic amine source to form the C-N bond and regenerate the active catalyst. mit.edu
In related copper-catalyzed asymmetric allylic alkylations, the nature of the leaving group on the allylic substrate is critical for reactivity and selectivity. Studies comparing different leaving groups have shown significant effects. For instance, in one study on a Cu-catalyzed asymmetric allylic alkylation, it was found that under specific conditions, an allylic acetate was unreactive. acs.org In contrast, an allylic phosphate (B84403) under the same conditions gave the desired product with high conversion, indicating its superior ability to function as a leaving group in that particular catalytic system. acs.org This highlights that while acetate is a common leaving group, its efficacy can be highly dependent on the specific metal catalyst, ligand, and reaction conditions. For a reaction to be successful, the leaving group must be displaced at a suitable rate that is compatible with the other steps in the catalytic cycle. If the leaving group is too poor (like acetate in some contexts), the initial oxidative addition or related activation step may be too slow for the reaction to proceed efficiently.
Kinetic and Thermodynamic Analyses of Reactivity Profiles
Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and equilibrium positions. While specific data for this compound is scarce, analysis of analogous compounds provides a framework for understanding its reactivity profile.
For the hydrolysis of phenyl acetate, kinetic studies have shown the reaction to be first-order and base-catalyzed at near-neutral pH. stanford.edu The temperature dependence of the reaction rate constant allows for the determination of Arrhenius parameters, such as the activation energy (Ea), which is a measure of the energy barrier that must be overcome for the reaction to occur.
Table 2: Arrhenius and Thermodynamic Parameters for Phenyl Acetate Hydrolysis
| Parameter | Value | Units |
|---|---|---|
| Activation Energy (Ea) | 65.3 | kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 108 | s-1 |
| Enthalpy of Activation (ΔH‡) | 62.8 | kJ/mol |
| Entropy of Activation (ΔS‡) | -95.7 | J/(mol·K) |
Data derived from studies on the base-catalyzed hydrolysis of phenyl acetate under homogeneous conditions. stanford.edu
Similarly, kinetic studies on the esterification reaction to form esters like butyl acetate have been conducted to optimize reaction conditions. These studies often investigate the effects of temperature, catalyst loading, and molar ratio of reactants on the reaction rate. ijert.org For instance, the rate of reaction and conversion are typically sensitive to changes in temperature, with higher temperatures generally leading to faster rates until equilibrium is reached. ijert.org
Thermodynamic parameters can also be determined for esterification reactions. In a study on the lipase-catalyzed synthesis of propyl-phenyl acetate, thermodynamic constants were calculated from the Arrhenius plot. nih.govresearchgate.net
Table 3: Thermodynamic Parameters for the Synthesis of Propyl-Phenyl Acetate
| Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| 303 | -2.58 | 18.72 | 70.29 |
| 313 | -3.28 | ||
| 323 | -3.99 | ||
| 333 | -4.69 |
Data from the lipase-catalyzed synthesis of propyl-phenyl acetate via esterification. nih.govresearchgate.net
The negative values for the Gibbs free energy (ΔG) indicate that the synthesis is a spontaneous process under the studied conditions. These types of analyses are essential for understanding and predicting the chemical behavior of esters like this compound in various chemical transformations.
Advanced Applications of 4 Phenyl 2 Butyl Acetate in Complex Chemical Synthesis
Utilization of 4-Phenyl-2-butyl acetate (B1210297) as a Chiral Building Block in Pharmaceutical Intermediate Synthesis
The chirality of 4-Phenyl-2-butyl acetate, specifically the stereocenter at the C-2 position, makes it a valuable synthon in the asymmetric synthesis of pharmaceutical intermediates. The acetate group can be readily hydrolyzed to yield 4-phenyl-2-butanol (B1222856), a chiral alcohol that serves as a key starting material for a range of bioactive molecules. The enantiomeric purity of this alcohol is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities.
Recent research has highlighted the enzymatic conversion of racemic 4-phenyl-2-butanol into enantiopure chiral amines. nih.govresearchgate.net These chiral amines are critical components in the synthesis of numerous active pharmaceutical ingredients (APIs). nih.gov The process often involves a one-pot enzymatic cascade, demonstrating a green and efficient alternative to traditional chemical methods. nih.govresearchgate.net In this context, this compound can be seen as a protected form of the crucial chiral alcohol, which can be deprotected under mild conditions to enter the synthetic sequence.
The enantioselective reduction of the corresponding ketone, 4-phenyl-2-butanone, to the chiral alcohol is another well-established method to access this key intermediate. researchgate.net Biocatalytic methods, employing microorganisms such as Saccharomyces cerevisiae, have shown significant promise in achieving high enantioselectivity in this transformation. researchgate.net
Table 1: Biocatalytic Synthesis of Chiral Amines from Racemic 4-Phenyl-2-butanol
| Catalyst System | Target Enantiomer | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Enantio-complementary alcohol dehydrogenases and transaminases | (S)-4-phenylbutan-2-amine | 73% | nih.gov |
Precursor Design for the Derivatization to Novel Alcohols and Other Functionalities
While this compound itself is an ester, its real synthetic utility in precursor design lies in its de-acetylated form, 4-phenyl-2-butanol. This chiral secondary alcohol is a versatile precursor for the synthesis of a wide array of novel alcohols and other functionalized molecules.
The hydroxyl group of 4-phenyl-2-butanol can be readily converted into other functional groups. For instance, it can be oxidized to the corresponding ketone, 4-phenyl-2-butanone, providing a substrate for various nucleophilic addition reactions to generate tertiary alcohols with a new stereocenter. Furthermore, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a variety of functionalities, including azides, nitriles, and thiols. These transformations open up avenues for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.
The derivatization is not limited to the alcohol functionality. The phenyl group can also be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of substituents at various positions on the aromatic ring. This further expands the molecular diversity that can be achieved from this single chiral precursor.
Strategic Incorporation in the Construction of Diverse Organic Molecules
The strategic incorporation of the 4-phenyl-2-butyl moiety, derived from its acetate precursor, into larger and more complex organic molecules is a testament to its importance as a chiral building block. The combination of a chiral center and a phenyl group provides a valuable structural motif for the synthesis of natural products and their analogues, as well as for the construction of novel organic materials.
The synthesis of chiral compounds is a critical aspect of modern chemistry, with significant implications for the pharmaceutical and agrochemical industries. nih.govresearchgate.netnih.gov Chiral building blocks like this compound provide a reliable and efficient means to introduce specific stereochemistry into a target molecule, thereby controlling its three-dimensional structure and biological activity.
The presence of both a hydrophobic phenyl group and a functionalizable side chain makes this building block suitable for incorporation into a variety of molecular architectures. For example, it can be used in the synthesis of chiral ligands for asymmetric catalysis, where the stereochemistry of the ligand plays a crucial role in determining the enantioselectivity of the catalyzed reaction.
Table 2: Key Compounds Mentioned in this Article
| Compound Name | CAS Number |
|---|---|
| This compound | 10415-88-0 |
| 4-Phenyl-2-butanol | 2344-70-9 |
| 4-Phenyl-2-butanone | 2550-26-7 |
| (S)-4-phenylbutan-2-amine | 38362-43-5 |
Biological Activity and Structure Activity Relationship Sar Studies of 4 Phenyl 2 Butyl Acetate
Olfactory Perception and Structure-Odor Relationships of Acetate (B1210297) Esters
The scent of acetate esters is a key area of investigation, with studies aiming to decipher the relationship between a molecule's structure and its perceived odor.
Molecular Descriptors and Their Influence on Olfactory Receptor Activation
Research indicates that for linear acetate esters, an increase in the length of the carbon chain corresponds to a shift towards a more "fruity" smell. chemrxiv.org This change is tied to physical properties like water solubility and boiling point. chemrxiv.org The specific arrangement of atoms within the molecule, including branching and the presence of functional groups, also plays a critical role in determining the final odor profile. researchgate.netchemrxiv.org These structural features act as molecular descriptors that govern how the molecule fits into and activates the combinatorial pattern of olfactory receptors, which the brain then interprets as a specific scent. nih.govmdpi.com The neural representations of these odors are not static; the range of activated receptors can change with the odorant's concentration. nih.govnih.gov
Studies on related compounds, such as linalool (B1675412) and geraniol (B1671447) and their acetate esters, further illustrate the importance of specific structural modifications. For instance, oxidation at a particular carbon atom (C-8) was found to primarily affect the odor quality, while the stereochemistry (E/Z isomerism) at another position (C-1) had a greater impact on odor potency or threshold. nih.gov In another example, 8-oxolinalyl acetate was found to be a potent odorant with a scent similar to its parent alcohol, linalool, whereas its ester precursor, linalyl acetate, had a much higher (less potent) odor threshold. frontiersin.org These findings underscore the nuanced relationship between subtle changes in molecular structure and the resulting olfactory perception.
Behavioral Sensitivity Assessments in Olfactory Systems
Behavioral sensitivity studies provide crucial data on the concentrations at which an organism can detect a specific odorant. nih.govnih.gov Such assessments are vital for understanding the functional limits of the olfactory system. nih.gov In mice, the detection thresholds for a series of acetate esters have been systematically evaluated using operant conditioning assays. nih.govsemanticscholar.org
These studies have revealed significant differences in sensitivity among various acetate esters. For example, C57BL/6J mice were found to be most sensitive to isobutyl acetate and least sensitive to propyl acetate. nih.govnih.gov The behavioral detection threshold for butyl acetate was determined to be an average of 49 parts per billion (ppb). nih.gov These measures of sensitivity are essential for designing functional experiments that probe neural activity and odor discrimination. nih.govnih.gov
Below is an interactive data table summarizing the behavioral odor detection thresholds (ODT) for several acetate esters in C57BL/6J mice.
| Compound | Average Vapor-Phase ODT (ppb) | 95% Confidence Interval (ppb) |
| Propyl acetate | ~180 | - |
| Butyl acetate | 49 | 35-70 |
| Pentyl acetate | 97 | 66-179 |
| Isobutyl acetate | ~20 | - |
Data sourced from studies on C57BL/6J mice. nih.govnih.govsemanticscholar.org
Analysis of Homogeneous Olfactory Perceptions in Odorant Mixtures
The perception of odors rarely occurs in isolation; it typically involves complex mixtures of multiple odorants. mdpi.com When odorants are mixed, the resulting perception can be either heterogeneous, where individual components can be distinguished, or homogeneous, where a single, unified scent is perceived. mdpi.com Homogeneous perception can manifest as odor blending, which creates a new, distinct odor, or as masking, where the scent of one component completely overshadows the others. mdpi.com
Understanding these interactions is a key focus of olfactory research. doaj.org The mechanisms behind homogeneous perception are being explored through a combination of classification and pharmacophore modeling approaches. mdpi.com By analyzing large datasets of molecules and their associated odors, researchers can group odorants into clusters based on their structural features. mdpi.comdoaj.org Pharmacophore models generated from these clusters can then suggest whether different components of a mixture might compete for the same binding sites on olfactory receptors. mdpi.com For example, this approach has been used to hypothesize that isoamyl acetate and whiskey-lactone, a masking binary mixture, could share common binding sites at the peripheral receptor level. mdpi.comdoaj.org
Neuropharmacological and Sedative Effects of 4-Phenyl-2-butyl acetate and its Analogues
Beyond olfaction, certain volatile aromatic compounds, including this compound, have been investigated for their systemic effects on the central nervous system, particularly for sedative properties.
Investigation of Impact on Locomotor Activity
Studies have examined the sedative effects of benzylacetone (B32356) (4-phenyl-2-butanone), a key aromatic component of heated agarwood, and its structural analogues, including this compound. jst.go.jp The primary method for assessing sedative effects in these studies is the measurement of spontaneous locomotor activity in mice following inhalation of the compound. jst.go.jp
In one such study, this compound (referred to as Compound 7) was tested for its impact on mouse locomotor activity. The results were compared to its parent alcohol, 4-phenyl-2-butanol (B1222856) (Compound 5), and the related ketone, benzylacetone (Compound 1). The study found that while 4-phenyl-2-butanol demonstrated a significant sedative effect, its ester derivative, this compound, did not produce a significant reduction in locomotor activity at the tested dose. jst.go.jp This suggests that the functional group at the second position of the butyl chain (hydroxyl vs. acetate) is a critical determinant of the compound's sedative activity. jst.go.jp
The table below presents findings on the total spontaneous motor activity of mice treated with this compound and its related alcohol.
| Compound | Dose (mg/cage) | Effect on Locomotor Activity |
| 4-Phenyl-2-butanol | 0.35 | Significant reduction |
| This compound | 0.36 | No significant reduction |
Source: Data from a study investigating sedative effects of benzylacetone and its derivatives. jst.go.jp
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Responses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov QSAR models are built on the principle that gradual changes in molecular structure should lead to gradual changes in activity. nih.gov These models use chemical descriptors calculated from the molecular structure to predict the activity of new or untested compounds. nih.gov
In the context of the neuropharmacological effects of benzylacetone and its analogues, a QSAR study was conducted to identify the structural features crucial for their sedative activity. jst.go.jp This type of analysis helps to provide a more comprehensive understanding of the biological response observed for a class of compounds. nih.gov By modeling physicochemical descriptors against the in vivo effects (such as changes in locomotor activity), researchers can determine which molecular properties are most influential. nih.gov The study on benzylacetone derivatives demonstrated that the sedative activity varied depending on the functional group in the carbon chain and substituents on the benzene (B151609) ring, highlighting the utility of QSAR in elucidating these relationships. jst.go.jp
Exploratory Studies of Other Potential Biological Activities in Related Phenyl Acetate Derivatives
While the primary focus may be on a specific molecule, the broader family of phenyl acetate and its related derivatives has been the subject of various exploratory studies to determine their potential biological activities. These investigations have spanned multiple therapeutic areas, revealing that the phenyl acetate scaffold is a versatile pharmacophore. Research into related structures, including phenylacetic acids and other derivatives, has uncovered a range of effects, from antiproliferative action against cancer cells to specific interactions with enzymes and cellular receptors. These studies are crucial for understanding the structure-activity relationships (SAR) within this chemical class and for guiding the development of new therapeutic agents.
Antiproliferative and Antitumor Activities
A significant area of investigation for phenyl acetate derivatives has been their potential as anticancer agents. Phenylacetate (B1230308) itself, a metabolite of phenylbutyrate, is known to induce growth inhibition, differentiation, and apoptosis in various tumor cells. atamanchemicals.comhmdb.ca This has prompted further research into structurally related compounds to identify derivatives with enhanced potency and selectivity.
One study synthesized an aspirin (B1665792) derivative, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, and tested its in vitro antiproliferative activity against a panel of 60 cancer cell lines. nih.goviucr.org The compound showed considerable activity at a 10 µM concentration against most of the tested cell lines, with the lowest cell growth promotion observed in leukemia (RPMI-8226), non-small-cell lung cancer (NCI-H522), CNS cancer (SNB-75), and renal cancer (A498) cell lines. iucr.org
Similarly, research into phenylalkyl isoselenocyanates (ISCs), which are selenium analogs of naturally occurring phenylalkyl isothiocyanates (ITCs), has demonstrated significant antitumor activity. nih.gov In both in vitro and in vivo models, ISCs were more potent than their sulfur-containing ITC counterparts. The efficacy was also observed to increase with the length of the alkyl chain. In a mouse model with melanoma, ISC derivatives caused a 30–45% reduction in tumor size at a concentration three times lower than the dose of ITCs required to achieve a similar effect. nih.gov
Further studies on other complex phenyl derivatives have also shown promise. A series of 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives were screened for in vitro antitumor activity, with some compounds showing notable inhibitory effects on cell lines for colon cancer, CNS cancer, and breast cancer. researchgate.net Another class of compounds, Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), exhibited potent in vitro antiproliferative activities in the nanomolar range and demonstrated the ability to delay or decrease tumor growth in mouse xenograft models of breast cancer. nih.gov The research on resveratrol (B1683913) derivatives also includes phenylacetamide analogues, which have shown antiproliferative effects against breast cancer (MCF7, MDA-MB231) and other cancer cell lines. mdpi.com
Table 1: Antiproliferative and Antitumor Activity of Selected Phenyl Acetate Derivatives
Compound/Derivative Class Activity Type Tested Cancer Cell Lines/Model Key Findings Reference Phenylacetate Antiproliferative Renal Cancer Cell Lines (Caki-1, Os-RC-2, RCC10) Induces growth inhibition and G1 cell cycle arrest. 2-[(4-acetylphenyl)carbamoyl]phenyl acetate Antiproliferative NCI 60 Cell-Line Panel Considerable activity at 10 µM against most lines; notable effect on leukemia, lung, CNS, and renal cancer cells. [1, 3] Phenylalkyl Isoselenocyanates (ISCs) Antitumor Melanoma, Prostate, Breast, Glioblastoma, Sarcoma, Colon Cancer Cell Lines; Mouse Melanoma Model More potent than isothiocyanate analogs; efficacy increases with alkyl chain length. 30-45% tumor reduction in vivo. nih.gov 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives Antitumor NCI 60 Cell-Line Panel Highest activity against colon, CNS, and breast cancer cell lines. nih.gov Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) Antiproliferative, Antitumor Breast Cancer Cell Lines (e.g., MCF7); Mouse Xenograft Model Activity in the nanomolar range; delayed tumor growth in vivo. Phenylacetamide Resveratrol Derivatives Antiproliferative MCF7, MDA-MB231, U937 Cancer Cell Lines Inhibited cell viability and induced cell cycle arrest and apoptosis. nih.gov
Enzyme Inhibition and Receptor Binding Affinity Assessments
The structural framework of phenyl acetate and its analogs allows for interaction with various biological macromolecules, including enzymes and receptors. Structure-activity relationship studies have been pivotal in identifying derivatives that can modulate the function of these targets.
A well-known example is aspirin (acetylsalicylic acid), a simple phenyl acetate derivative. Its anti-inflammatory, analgesic, and antipyretic properties stem from its ability to irreversibly inhibit cyclooxygenase (COX) enzymes (both COX-1 and COX-2). wikipedia.org Aspirin acts as an acetylating agent, covalently bonding to a serine residue in the active site of the COX enzyme, thereby blocking the synthesis of prostaglandins (B1171923) and thromboxanes. wikipedia.org
Research into other derivatives has revealed different enzymatic targets. Certain substituted benzyloxyphenylacetic acids have been evaluated as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes. nih.gov These studies highlighted the critical role of the methylene (B1212753) spacer between the aromatic core and the acidic function for biological activity. nih.gov The mechanisms of action for phenylacetate also include the inhibition of DNA methylation. atamanchemicals.comhmdb.ca Furthermore, some phenothiazine (B1677639) derivatives have been found to exert antitumor effects in part by inhibiting the farnesyltransferase (FT) enzyme. mdpi.com
In addition to enzyme inhibition, phenyl acetate derivatives have been assessed for their ability to bind to and modulate cellular receptors. For instance, a class of phenyl acetic acid substituted quinolines was developed as potent agonists for the Liver X Receptors (LXRα and LXRβ). nih.gov These compounds demonstrated good binding affinity and were able to activate the receptors, leading to increased expression of target genes like ABCA1, which is involved in cholesterol efflux. nih.gov Other studies have explored the opioid receptor binding properties of N-substituted analogues of 8-carboxamidocyclazocine. nih.gov By attaching different phenyl-containing groups, researchers probed a putative hydrophobic binding pocket of the µ, δ, and κ opioid receptors, finding that the position of a distal phenyl group was critical for binding affinity. nih.gov
Table 2: Enzyme and Receptor Interactions of Selected Phenyl Acetate Derivatives
Compound/Derivative Class Target Interaction Type Key Findings Reference Aspirin (Acetylsalicylic acid) Cyclooxygenase (COX-1, COX-2) Enzyme Inhibition (Irreversible) Acts as an acetylating agent, blocking prostaglandin (B15479496) synthesis. Substituted Benzyloxyphenylacetic Acids Aldose Reductase Enzyme Inhibition The methylene spacer between the aromatic ring and acid group is crucial for inhibitory activity. iucr.org Phenyl Acetate DNA Methyltransferase Enzyme Inhibition Inhibition of DNA methylation is one of its mechanisms of antineoplastic action. [5, 18] Phenyl Acetic Acid Substituted Quinolines Liver X Receptors (LXRα, LXRβ) Receptor Agonist Compounds displayed good binding affinity and were potent activators of LXR. researchgate.net N-((4′-phenyl)-phenethyl) analogues of 8-carboxamidocyclazocine Opioid Receptors (µ, δ, κ) Receptor Binding The orientation of the distal phenyl group significantly impacts binding affinity to different opioid receptor subtypes. mdpi.com Phenothiazine Derivatives Farnesyltransferase (FT) Enzyme Inhibition Inhibition of this enzyme is a potential mechanism for the observed antitumor activity.
Computational Chemistry and Molecular Modeling of 4 Phenyl 2 Butyl Acetate Systems
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. northwestern.edu These calculations are fundamental for understanding a molecule's geometry, stability, and reactivity.
The electronic structure of 4-phenyl-2-butyl acetate (B1210297) can also be elucidated using quantum chemical calculations. These methods provide information on the distribution of electrons within the molecule, which is crucial for understanding its chemical properties. mdpi.com Key electronic properties that can be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. acs.org For aromatic systems, these calculations can also quantify properties like π-electron delocalization. frontiersin.org
Table 1: Illustrative Quantum Mechanical Properties of 4-Phenyl-2-butyl acetate Conformers
| Conformer | Relative Energy (kJ/mol) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|---|---|
| Global Minimum | 0.00 | 1.85 | -8.9 | -0.5 |
| Local Minimum 1 | 5.2 | 2.10 | -9.1 | -0.4 |
| Local Minimum 2 | 8.7 | 1.70 | -9.0 | -0.6 |
Molecular Dynamics Simulations for Investigating Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior and intermolecular interactions in different environments, such as in a solvent or near a biological macromolecule. nih.govsemanticscholar.org
For this compound, MD simulations can be used to investigate how it interacts with solvent molecules, such as water or an organic solvent. These simulations can reveal information about the formation of hydrogen bonds, van der Waals forces, and hydrophobic interactions. dovepress.com For instance, a simulation of this compound in an aqueous solution would show how water molecules arrange themselves around the hydrophobic phenyl and butyl groups and how they interact with the more polar ester group. A study on the related compound, 4-phenyl-2-butanol (B1222856), has explored its supramolecular structure and clustering behavior, which provides a basis for understanding how the acetate derivative might behave. nih.govacs.org Simulations involving acetic acid and n-butyl acetate have also been used to predict properties like density and diffusion coefficients, demonstrating the utility of MD in characterizing bulk properties arising from intermolecular forces. ilam.ac.ir
MD simulations are also crucial for studying the interaction of this compound with biological targets like enzymes. By placing the molecule in the active site of a protein and simulating the system's dynamics, researchers can observe the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate the binding free energy. nih.gov This information is vital for understanding the molecule's mechanism of action and for designing more potent analogs.
Table 2: Illustrative Intermolecular Interaction Energies for this compound with a Hypothetical Receptor Site (from MD Simulation)
| Interaction Type | Energy Contribution (kcal/mol) | Key Interacting Groups/Residues |
|---|---|---|
| Van der Waals | -35.5 | Phenyl ring, Butyl chain with hydrophobic pocket |
| Electrostatic | -12.8 | Ester carbonyl with polar amino acids |
| Solvation Free Energy | +25.2 | Desolvation penalty upon binding |
| Total Binding Free Energy | -23.1 | - |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov
To develop a QSAR model for a series of compounds related to this compound, one would first need a dataset of molecules with experimentally measured biological activities. A variety of molecular descriptors would then be calculated for each compound, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and hydrophobic parameters (e.g., logP). Statistical methods are then used to build a model that links these descriptors to the observed activity. Such models have been successfully developed for various classes of compounds, including esters and ethers. nih.govresearchgate.netresearchgate.net
CoMFA and CoMSIA are 3D-QSAR techniques that relate the 3D properties of molecules to their biological activity. mdpi.comnih.gov These methods require the alignment of the set of molecules under study. Once aligned, the molecules are placed in a 3D grid, and at each grid point, the steric and electrostatic fields (in CoMFA) are calculated. researchgate.net CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The resulting field values are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS).
The output of a CoMFA or CoMSIA analysis includes a QSAR equation and 3D contour maps. nih.gov These maps visualize regions in space where modifications to the molecular structure are predicted to increase or decrease activity. For example, a green contour in a CoMFA steric map indicates a region where bulkier substituents are favored, while a blue contour in an electrostatic map might indicate where a positive charge is beneficial for activity. nih.gov These models provide powerful visual guidance for the rational design of new, more potent analogs of this compound. researchgate.net
Table 3: Illustrative Statistical Results of a Hypothetical CoMFA/CoMSIA Model for Analogs of this compound
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions |
|---|---|---|---|
| CoMFA | 0.65 | 0.92 | Steric: 55%, Electrostatic: 45% |
| CoMSIA | 0.71 | 0.94 | Steric: 25%, Electrostatic: 30%, Hydrophobic: 45% |
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. youtube.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers. Pharmacophore models can be developed based on a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). youtube.com
For this compound, a pharmacophore model could be generated to understand its interaction with a target enzyme, such as an esterase. nih.gov The model would highlight the essential features for binding, for example, a hydrophobic feature corresponding to the phenyl ring, another hydrophobic feature for the butyl group, and a hydrogen bond acceptor for the ester carbonyl oxygen. This model can then be used as a 3D query to search large chemical databases for novel compounds that possess the same pharmacophoric features but may have a completely different chemical scaffold. youtube.comyoutube.com This process, known as virtual screening, is a powerful tool for discovering new lead compounds in drug discovery. youtube.com
Table 4: Hypothetical Pharmacophore Model for this compound and its Target Interaction
| Pharmacophore Feature | Molecular Group | Distance to Aromatic Ring Center (Å) |
|---|---|---|
| Aromatic Ring (AR) | Phenyl group | 0.0 |
| Hydrophobic (HY) | sec-Butyl group | 4.5 |
| Hydrogen Bond Acceptor (HBA) | Ester Carbonyl Oxygen | 5.8 |
Environmental Behavior and Degradation Pathways of 4 Phenyl 2 Butyl Acetate
Biodegradation Studies in Various Environmental Compartments
Esters are generally susceptible to hydrolysis, which can be a significant initial step in their biodegradation. This process can be abiotic or microbially mediated. The hydrolysis of 4-phenyl-2-butyl acetate (B1210297) would yield 4-phenyl-2-butanol (B1222856) and acetic acid. Both of these degradation products are expected to be more readily biodegradable than the parent compound. Acetic acid is a simple organic acid that is easily utilized by a wide range of microorganisms. The biodegradability of 4-phenyl-2-butanol would depend on the ability of microbial communities to degrade the phenyl ring and the branched alkyl chain.
To provide an estimate of the biodegradation potential of 4-phenyl-2-butyl acetate, data from predictive models such as the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA), can be utilized. These models use quantitative structure-activity relationships (QSARs) to predict the environmental fate of chemicals based on their molecular structure.
| Model/Study | Prediction for this compound | Interpretation |
| EPI Suite™ - BIOWIN | Ready biodegradability: Does not biodegrade fast. | Suggests that the compound may not meet the criteria for "readily biodegradable" in standard screening tests. |
| EPI Suite™ - BIOWIN | Ultimate biodegradation timeframe: Weeks. | Indicates that complete mineralization of the compound in the environment is likely to occur over a period of weeks. |
| EPI Suite™ - BIOWIN | Primary biodegradation timeframe: Days. | Suggests that the initial breakdown of the parent molecule may occur more rapidly. |
| Hydrolysis | Expected to be a significant pathway. | The ester linkage is susceptible to hydrolysis, leading to the formation of 4-phenyl-2-butanol and acetic acid. |
It is important to note that these are model-based predictions and should be interpreted with caution. The actual biodegradation rates can be influenced by a variety of environmental factors, including temperature, pH, nutrient availability, and the composition of the microbial community.
Atmospheric Photo-oxidation and Volatilization Kinetics
Once released into the atmosphere, this compound is expected to be removed primarily through photo-oxidation by hydroxyl (OH) radicals. The rate of this reaction determines the atmospheric lifetime of the compound.
Volatilization from water and soil surfaces is also a potential transport pathway for this compound into the atmosphere. The Henry's Law Constant is a key parameter that governs the partitioning of a chemical between air and water and thus its tendency to volatilize.
Predictive models can provide estimates for these atmospheric fate parameters.
| Parameter | Predicted Value (EPI Suite™) | Interpretation |
| Atmospheric OH Radical Reaction Rate Constant | 1.09 x 10⁻¹¹ cm³/molecule-sec | This value is used to calculate the atmospheric half-life. |
| Atmospheric Half-life (assuming OH radical concentration of 1.5 x 10⁶ molecules/cm³) | 1.1 days | Indicates a relatively short persistence in the atmosphere. |
| Henry's Law Constant | 1.34 x 10⁻⁴ atm-m³/mole | Suggests a moderate potential for volatilization from water. |
| Volatilization Half-life from a model river | 1.8 days | Estimated time for 50% of the compound to volatilize from a standardized river model. |
| Volatilization Half-life from a model lake | 13.5 days | Estimated time for 50% of the compound to volatilize from a standardized lake model. |
These predictions suggest that this compound is not expected to persist for long periods in the atmosphere and can be transported from water bodies into the air.
Identification and Assessment of Degradation Metabolites
The primary degradation of this compound in both biotic and abiotic pathways is expected to begin with the hydrolysis of the ester bond.
Hydrolysis Products:
4-Phenyl-2-butanol: This secondary alcohol is the initial major degradation product. Its subsequent fate would involve oxidation of the alcohol group and potential cleavage of the phenyl ring by microbial enzymes.
Acetic Acid: This is a readily biodegradable small organic molecule that can be quickly mineralized to carbon dioxide and water by a wide variety of microorganisms.
Atmospheric Degradation Products: The atmospheric photo-oxidation of this compound by OH radicals is a complex process that can lead to the formation of a variety of products. The reaction is initiated by the abstraction of a hydrogen atom from the molecule, followed by the addition of molecular oxygen and subsequent reactions. Potential degradation products could include:
Aldehydes and Ketones: Formed from the fragmentation of the butyl chain.
Organic Nitrates: Formed in the presence of nitrogen oxides (NOx).
Aerosols: Secondary organic aerosols may also be formed.
A comprehensive assessment of the environmental impact of this compound would require experimental studies to confirm the identity and potential toxicity of its degradation metabolites in various environmental compartments.
Advanced Analytical Techniques for the Characterization and Quantification of 4 Phenyl 2 Butyl Acetate
Application of Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry) in Mechanistic and Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and bonding within 4-phenyl-2-butyl acetate (B1210297). Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, aiding in structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For 4-phenyl-2-butyl acetate (C₁₂H₁₆O₂), both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (Aromatic) | 7.15-7.30 | Multiplet | 5H |
| H-b (CH-O) | 4.85-4.95 | Sextet | 1H |
| H-c (CH₂) | 2.60-2.70 | Triplet | 2H |
| H-d (CH₂) | 1.80-1.90 | Multiplet | 2H |
| H-e (CH₃-C=O) | 2.05 | Singlet | 3H |
| H-f (CH₃-CH) | 1.25 | Doublet | 3H |
Predicted data based on analogous structures and chemical shift theory.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | 170.5 |
| Aromatic C (quaternary) | 141.0 |
| Aromatic CH | 128.4 |
| Aromatic CH | 128.3 |
| Aromatic CH | 125.8 |
| CH-O | 72.5 |
| CH₂ (Benzylic) | 37.0 |
| CH₂ | 31.5 |
| CH₃ (Acetate) | 21.2 |
| CH₃ (Butyl chain) | 19.8 |
Predicted data based on analogous structures and chemical shift correlation tables.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the ester and aromatic functionalities.
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| C=O Stretch (Ester) | 1735-1750 |
| C-O Stretch (Ester) | 1230-1260 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-H Stretch (Aliphatic) | 2850-2960 |
Predicted data based on characteristic infrared group frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Proposed Fragment Ion |
| 192 | [C₁₂H₁₆O₂]⁺ (Molecular Ion) |
| 133 | [M - OCOCH₃]⁺ |
| 117 | [M - CH₃COOCH₂]⁺ |
| 105 | [C₆H₅CH₂CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | [CH₃CO]⁺ |
Predicted fragmentation pattern based on the structure of this compound.
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography) for Purity Assessment and Separation of Stereoisomers
Chromatographic techniques are essential for determining the purity of this compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.
Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a common method for assessing the purity of organic compounds. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to separate the target compound from any impurities with different polarities. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of this compound absorbs, typically around 254 nm.
Separation of Stereoisomers
This compound contains a chiral center at the second carbon of the butyl chain, meaning it can exist as a pair of enantiomers (R and S isomers). The separation of these stereoisomers is crucial, as they may exhibit different biological activities. Chiral HPLC is the preferred method for this separation.
A chiral stationary phase (CSP) is required to differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds. For this compound, a column like a Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or a Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) could be suitable.
The mobile phase for chiral separations is typically a mixture of a non-polar solvent, such as hexane or heptane, and a polar modifier, such as isopropanol or ethanol. The choice of the modifier and its concentration can significantly impact the resolution of the enantiomers.
Future Research Perspectives and Emerging Avenues for 4 Phenyl 2 Butyl Acetate
Innovation in Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards environmentally benign processes has spurred research into green and sustainable methods for synthesizing esters like 4-phenyl-2-butyl acetate (B1210297). Traditional synthesis routes, such as the Fischer-Speier esterification, often rely on harsh acid catalysts and high temperatures, leading to environmental concerns. rsc.orgnih.gov Future research is focused on overcoming these limitations through several innovative approaches.
One promising avenue is the use of biocatalysis, employing enzymes such as lipases as catalysts. Enzymatic synthesis offers high selectivity under mild reaction conditions, reducing energy consumption and the formation of byproducts. Another area of focus is the development of novel solid acid catalysts and bimetallic oxide clusters, which are reusable and can utilize more environmentally friendly oxidants like molecular oxygen. labmanager.com
Flow chemistry, particularly in microreactors, presents a sustainable alternative to traditional batch processing. rsc.org This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation. The development of solvent-reagent selection guides aims to replace hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives such as dimethyl carbonate (DMC). rsc.org
| Synthesis Method | Key Advantages | Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced energy consumption. | Immobilization of enzymes, solvent engineering. |
| Novel Catalysts | Reusability, use of green oxidants, high efficiency. labmanager.com | Development of solid acid catalysts, bimetallic clusters. labmanager.com |
| Flow Chemistry | Precise control, higher yields, improved safety, less waste. rsc.org | Miniaturization of reactors, process optimization. rsc.org |
| Green Solvents | Reduced environmental impact, improved safety. rsc.org | Identification and application of sustainable solvents like DMC. rsc.org |
Deeper Mechanistic Understanding of Biological Action and Olfactory Encoding
While 4-phenyl-2-butyl acetate is known for its characteristic fruity aroma, the precise mechanisms governing its interaction with olfactory receptors and subsequent neural encoding remain an area for deeper investigation. Esters are a major class of volatile organic compounds that contribute significantly to the aroma of fruits and fermented beverages. nih.govresearchgate.net Research suggests that the "fruity" scent of aliphatic esters can be an honest signal of sugar content in fruits, indicating a co-evolutionary relationship between plants and their seed dispersers. nih.gov
Future studies will likely employ techniques such as gas chromatography-olfactometry (GC-O) combined with sensory panel analysis to better characterize the specific odor nuances of this compound. Understanding the structure-activity relationship is crucial; for instance, how does the phenyl group and the position of the acetate moiety influence its perceived aroma compared to other fruity esters like isoamyl acetate or ethyl butyrate? imbibeinc.com Furthermore, exploring how this compound might modulate taste perception, such as enhancing sweetness, opens up new possibilities for its application in the food industry. researchgate.net
Investigating the biological fate of this compound after ingestion, including its metabolism and potential physiological effects beyond flavor perception, is another important research direction.
| Research Area | Techniques and Approaches | Key Questions to Address |
| Olfactory Receptor Interaction | Molecular modeling, in-vitro receptor assays. | Which specific olfactory receptors bind to this compound? |
| Neural Encoding of Aroma | fMRI, EEG studies in response to odor stimuli. | How is the "fruity, green" aroma of this compound processed in the brain? |
| Structure-Activity Relationship | Synthesis of analogs, sensory evaluation. | How do structural modifications affect the perceived scent and intensity? |
| Cross-modal Interactions | Psychophysical studies on taste-smell interactions. | Can this compound enhance the perception of sweetness or other tastes? researchgate.net |
Expansion of Applications in Specialized Chemical and Biochemical Fields
The unique chemical structure of this compound, featuring both an aromatic ring and a chiral center, suggests potential applications beyond the flavor and fragrance industry. Esters, in general, are versatile compounds used as solvents, plasticizers, and intermediates in the synthesis of polymers and pharmaceuticals. labmanager.comimbibeinc.com
One potential area of exploration is in polymer chemistry, where it could be investigated as a monomer or an additive to modify the properties of existing polymers. Its aromatic moiety could enhance thermal stability or refractive index, while its ester group could influence polarity and solubility.
In the field of fine chemical synthesis, this compound can serve as a chiral building block. Enantiomerically pure forms of the compound could be valuable starting materials for the synthesis of complex, biologically active molecules. Its precursor, 4-phenyl-2-butanol (B1222856), is a known synthetic intermediate. chemsrc.com
Furthermore, given its structural similarity to compounds with known biological activities, such as benzylacetone (B32356) (4-phenyl-2-butanone), which acts as an insect attractant, there is potential for developing applications in agriculture as a semiochemical. wikipedia.org 4-Phenylbutyric acid, another related compound, has been studied for its therapeutic effects. dntb.gov.ua
| Potential Application Field | Rationale for Exploration | Example Research Direction |
| Polymer Science | Aromatic and ester functionalities. | Use as a comonomer or a functional plasticizer. |
| Asymmetric Synthesis | Presence of a chiral center. | Synthesis of enantiopure pharmaceuticals or agrochemicals. |
| Agrochemicals | Structural similarity to semiochemicals. wikipedia.org | Investigation as a species-specific insect attractant or repellent. |
| Biochemical Probes | Ester linkage susceptible to enzymatic cleavage. | Design of enzyme-responsive controlled-release systems. |
Integration of Advanced Computational Approaches for Predictive Modeling and Design
Advanced computational tools are becoming indispensable in chemical research, offering the ability to predict properties, model interactions, and guide experimental design, thereby accelerating the pace of discovery.
For this compound, computational modeling can be applied to several key areas. Molecular docking studies can predict the binding affinity and orientation of the molecule within the binding pockets of specific olfactory receptors, providing insights into the structural basis of its aroma. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of a series of related esters with their perceived odor characteristics, enabling the design of novel flavor compounds with desired sensory profiles.
In the realm of chemical engineering, predictive models are crucial for optimizing synthesis and purification processes. Thermodynamic models, for instance, are essential for designing efficient reactive distillation systems for ester production. researchgate.net Model Predictive Control (MPC) can be implemented to ensure optimal operation of such systems, maintaining product purity and efficiency. cetjournal.it
| Computational Approach | Application to this compound | Expected Outcome |
| Molecular Docking | Simulating interaction with olfactory receptors. nih.govresearchgate.net | Identification of key binding interactions and prediction of odor character. |
| QSAR Modeling | Correlating structure with sensory properties. | Predictive models for designing new flavor and fragrance molecules. |
| Process Simulation | Modeling of synthesis and purification processes. researchgate.net | Optimization of reaction conditions and separation efficiency. |
| Model Predictive Control (MPC) | Real-time control of production processes. cetjournal.it | Enhanced product quality, yield, and process stability. cetjournal.it |
Q & A
Q. What are the standard synthetic routes for preparing 4-phenyl-2-butyl acetate in laboratory settings?
this compound is typically synthesized via esterification of 4-phenyl-2-butanol with acetic acid or acetyl chloride under acid catalysis. A common method involves:
- Refluxing the alcohol with acetic anhydride in the presence of a catalytic amount of sulfuric acid.
- Purification via fractional distillation or column chromatography to isolate the ester.
Key parameters include temperature control (60–80°C) and reaction time (4–6 hours) to optimize yield .
Table 1: Key Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Catalyst | H₂SO₄ (1–2 mol%) |
| Reaction Time | 4–6 hours |
Q. How can researchers characterize the structural purity of this compound?
Standard analytical techniques include:
- NMR Spectroscopy : ¹H NMR (δ 2.05 ppm for acetate methyl, δ 4.8–5.2 ppm for ester oxygen-proximal protons) and ¹³C NMR (δ 170–175 ppm for carbonyl carbon) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 192.25 (C₁₂H₁₆O₂) with fragmentation patterns indicative of ester cleavage .
- FT-IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester bond) .
Advanced Research Questions
Q. What mechanistic insights can be derived from studying hydrolysis kinetics of this compound?
The ester’s hydrolysis (acid- or base-catalyzed) follows pseudo-first-order kinetics. Key steps:
- Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen, nucleophilic attack by water, and cleavage of the ester bond.
- Base-Catalyzed Hydrolysis (Saponification) : Formation of a tetrahedral intermediate followed by acetate ion release.
Researchers can use pH-stat titration or HPLC to monitor reaction progress. Conflicting data on activation energy (e.g., solvent polarity effects) may arise due to steric hindrance from the phenyl group .
Q. How can computational chemistry models predict the reactivity of this compound in complex systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:
Q. What safety protocols are critical when handling this compound in research laboratories?
While not classified as carcinogenic, the compound requires:
- Ventilation : Use fume hoods to minimize inhalation (OSHA 29 CFR 1910.134) .
- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
- Storage : Inert atmosphere (N₂) and cool (4°C), dark conditions to prevent degradation .
Addressing Data Contradictions
Q. How should researchers resolve discrepancies in reported physicochemical properties of this compound?
Conflicting data (e.g., solubility in polar solvents) may stem from impurities or measurement techniques. Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
